MEK1 Derived Peptide Inhibitor 1

MAPK signaling ERK activation peptide inhibitor SAR

Standard MEK inhibitors (PD98059, U0126) introduce off-target AHR and calcium pathway artifacts. For selective MEK-ERK blockade without JNK/p38 cross-reactivity, this unmodified 13-aa peptide (MPKKKPTPIQLNP) provides the validated baseline scaffold. - **Selectivity:** Zero JNK/p38 inhibition; no AHR antagonism or calcium disruption - **Benchmark:** IC50 = 30 µM in ERK2 activation assays; reference for stearylated/TAT-fused analogs - **Supply:** Unblocked N/C-termini; ready for custom conjugation (FITC, biotin) or use as control

Molecular Formula C68H118N18O17S
Molecular Weight 1491.8 g/mol
Cat. No. B15610684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMEK1 Derived Peptide Inhibitor 1
Molecular FormulaC68H118N18O17S
Molecular Weight1491.8 g/mol
Structural Identifiers
InChIInChI=1S/C68H118N18O17S/c1-7-39(4)54(63(97)77-44(25-26-52(73)88)58(92)79-46(36-38(2)3)59(93)80-47(37-53(74)89)66(100)86-34-17-24-51(86)68(102)103)81-61(95)50-23-16-33-85(50)67(101)55(40(5)87)82-62(96)49-22-15-32-84(49)65(99)45(20-10-13-30-71)78-57(91)42(18-8-11-28-69)75-56(90)43(19-9-12-29-70)76-60(94)48-21-14-31-83(48)64(98)41(72)27-35-104-6/h38-51,54-55,87H,7-37,69-72H2,1-6H3,(H2,73,88)(H2,74,89)(H,75,90)(H,76,94)(H,77,97)(H,78,91)(H,79,92)(H,80,93)(H,81,95)(H,82,96)(H,102,103)/t39-,40+,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,54-,55-/m0/s1
InChIKeyAMHJZDPMMQVKID-SOIXIBIBSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MEK1 Derived Peptide Inhibitor 1 – Procurement-Relevant Identity, Sequence, and Baseline Pharmacology for ERK Pathway Research


MEK1 Derived Peptide Inhibitor 1 (CAS 355367-87-2) is a 13-amino-acid synthetic peptide corresponding to the N-terminal docking domain of human mitogen-activated protein kinase kinase 1 (MEK1), with the sequence MPKKKPTPIQLNP and a molecular weight of 1491.84 Da . It inhibits the in vitro activation of ERK2 by MEK1 with an IC50 of 30 μM and represents the unmodified, minimal core scaffold from which stearylated, TAT-fused, and myristoylated cell-permeable analogs were derived [1]. Unlike small-molecule MEK inhibitors such as PD98059 and U0126 whose target selectivity has been questioned, this peptide inhibitor was developed as part of a structure-based strategy to achieve selective inhibition of ERK activation without cross-reactivity toward JNK or p38 MAP kinases [1][2].

Docking-domain competition mechanism — targets MEK1–ERK2 protein-protein interaction rather than ATP-binding site; suited for pathway docking studies
Unmodified core scaffold — free N- and C-termini support conjugation workflows and SAR baseline benchmarking against lipidated or TAT-fused analogs
MAPK family selectivity context — reported no cross-inhibition of JNK or p38; fits ERK-pathway-specific experimental designs

Why MEK1 Derived Peptide Inhibitor 1 Cannot Be Interchanged with Lipidated, TAT-Fused, or Small-Molecule MEK Inhibitors


Compounds targeting the MEK–ERK signaling axis span three distinct mechanistic classes—unmodified docking-domain peptides, lipid- or peptide-modified cell-permeable peptide analogs, and ATP-noncompetitive small molecules—each with substantially different potency, selectivity, and cellular permeability profiles [1]. The unmodified MEK1 Derived Peptide Inhibitor 1 (IC50 30 μM) is approximately 12-fold less potent in binding than its stearylated counterpart (IC50 2.5 μM) and approximately 143-fold less potent than the TAT-fused variant (IC50 210 nM) in preventing MEK–ERK2 interaction, while also lacking the enhanced cell penetration conferred by stearylation or TAT fusion . Furthermore, small-molecule MEK inhibitors PD98059 and U0126 carry documented ERK-independent off-target activities—including aryl hydrocarbon receptor antagonism (PD98059, IC50 4 μM) and disruption of agonist-induced calcium entry (both PD98059 and U0126)—that are absent from the peptide inhibitor class, which demonstrates no cross-inhibition of JNK or p38 MAP kinases [1][2][3]. Substituting any of these analogs without controlling for these differences introduces confounding variables that can invalidate experimental conclusions about ERK pathway biology.

Potency gap Unmodified peptide vs stearylated/TAT-fused analogs: lipid or TAT modification changes binding potency and cell-permeability profile; results may not transfer directly across scaffold variants
Off-target risk Peptide class vs small-molecule MEK inhibitors: PD98059 and U0126 carry documented AHR antagonism and calcium-entry disruption absent from the peptide inhibitor class; pathway interpretation may shift
Conjugation limits Unmodified vs pre-modified scaffolds: stearylated and myristoylated analogs have blocked termini; substitution may restrict downstream labeling or immobilization workflows

Quantitative Differentiation Evidence: MEK1 Derived Peptide Inhibitor 1 Versus Closest Analogs and Alternative MEK/ERK Inhibitors


Unmodified Core Scaffold Establishes Potency Baseline for Benchmarking Lipid- and Peptide-Modified Analogs

MEK1 Derived Peptide Inhibitor 1 (MPKKKPTPIQLNP, MW 1491.84 Da) is the unmodified, non-lipidated, non-TAT-fused 13-amino-acid core scaffold . In the same foundational study by Kelemen et al. (2002) that established this inhibitor class, inclusion of an N-terminal stearoyl moiety yielded an IC50 of 2.5 μM for preventing MEK–ERK2 interaction, while TAT fusion yielded an IC50 of 210 nM—representing potency enhancements of 12-fold and 143-fold respectively over the unmodified peptide . The independently commercialized myristoylated analog (Myr-MPKKKPTPIQLNP) achieves an intermediate IC50 of 10 μM . The unmodified peptide thus serves as the essential minimal-activity reference point without which the contribution of each chemical modification to potency and cell penetration cannot be deconvoluted.

Potency baseline
Data to verify
IC50 30 μM (unmodified) vs 2.5 μM (stearylated) vs 210 nM (TAT-fused) — 12-fold to 143-fold potency difference
Supports SAR baseline benchmarking across analog series
Cross-study comparable data; independent replication context
MAPK signaling ERK activation peptide inhibitor SAR

Peptide-Class Selectivity: No Cross-Inhibition of JNK or p38 Versus Small-Molecule MEK Inhibitors with Documented Off-Target Activity

The MEK1-derived peptide inhibitor class (including MEK1 Derived Peptide Inhibitor 1 and its stearylated/TAT-fused analogs) was explicitly shown by Kelemen et al. (2002) to have no inhibitory effect on the activity of c-Jun N-terminal kinase (JNK) or p38 protein kinase, two closely related MAPK family members [1]. In contrast, the widely used small-molecule MEK inhibitor PD98059 is an equipotent antagonist of the aryl hydrocarbon receptor (AHR), suppressing TCDD binding with an IC50 of 4 μM—a concentration range that overlaps with its MEK1 inhibitory activity (IC50 2–4 μM) [2]. Furthermore, Wauson et al. (2013) demonstrated that both PD98059 and U0126 reduce agonist-induced calcium entry into cells in a manner independent of ERK1/2 inhibition, introducing a confounding variable absent from peptide-based inhibitors [3].

Kinase selectivity
Class-level
No JNK/p38 inhibition (peptide class) vs PD98059 AHR IC50 4 μM (equipotent with MEK1 IC50)
Supports pathway-specific interpretation without AHR/calcium artifacts
Class-level inference; cell-type-dependent off-target context
kinase selectivity off-target profiling MAPK pathway specificity

Minimal Molecular Weight and Structural Simplicity Enable Cost-Efficient Synthesis and Facilitate Downstream Conjugation or Modification

MEK1 Derived Peptide Inhibitor 1 has a molecular weight of 1491.84 Da (formula C68H118N18O17S), which is 15% smaller than its stearylated analog Ste-MEK1₁₃ (MW 1757.32 Da, formula C86H153N19O17S) and 12% smaller than its myristoylated counterpart (MW 1702.21 Da) . The TAT-MEK1 fusion peptide is substantially larger due to the 11-amino-acid HIV-TAT translocation domain (YGRKKRRQRRR) plus a glycine linker . This size differential translates to fewer coupling steps in solid-phase peptide synthesis, lower per-milligram synthesis cost, and a simpler analytical characterization burden . The unmodified N- and C-termini also provide native chemical handles for user-directed conjugation strategies (e.g., fluorophore labeling, biotinylation, or resin immobilization) that are partially or fully blocked in the stearylated and myristoylated analogs.

Structural simplicity
Data to verify
MW 1491.84 Da — 15% smaller than stearylated analog (1757.32 Da), 12% smaller than myristoylated analog (1702.21 Da)
Supports cost-efficient synthesis and conjugation workflow
Vendor-reported MW data; synthesis cost context may vary
peptide synthesis MW comparison conjugation-ready scaffold

Intrinsic Cell Permeability Without Lipid Modification Enables Independent Study of Membrane Translocation Mechanisms

MEK1 Derived Peptide Inhibitor 1 is explicitly designated by multiple independent vendors as suitable 'for the research of cell-permeable' and 'cell permeability studies' . Unlike the stearylated analog (which achieves cellular IC50 of 13 μM in PMA-stimulated NIH 3T3 cells through hydrophobic membrane insertion) and the TAT-fused analog (which achieves cellular IC50 of 29 μM through HIV-TAT-mediated translocation), the unmodified peptide's intrinsic cell-penetrating property—presumably mediated by its cationic lysine-rich N-terminal sequence (MPKKKP...)—can be studied in isolation from any engineered uptake domain . This makes it the only variant suitable for experiments designed to dissect the contribution of the native MEK1 N-terminal sequence to membrane translocation, or to serve as a negative control for stearylation- or TAT-dependent uptake studies.

Cell permeability
Context-dependent
Intrinsic cell-permeable property attributed to cationic N-terminal sequence; no engineered uptake domain
Supports independent assessment of native translocation mechanism
Cell-type-dependent permeability context
cell permeability peptide uptake translocation mechanism

Mechanistic Distinction: Docking-Site Peptide Competition Versus ATP-Noncompetitive Small-Molecule Allosteric Inhibition

MEK1 Derived Peptide Inhibitor 1 functions by competing at the MAPK docking site interface—the N-terminal domain of MEK1 that mediates physical interaction with ERK2—thereby blocking MEK1-catalyzed ERK2 phosphorylation through disruption of the protein-protein interaction rather than through ATP-competitive or allosteric kinase domain binding [1][2]. In contrast, both U0126 and PD98059 are noncompetitive with respect to ATP and ERK substrate, binding to an allosteric pocket adjacent to the ATP-binding site on MEK1/2 [3]. The peptide approach thus targets an interaction surface that is structurally and evolutionarily distinct from the catalytic cleft, offering a complementary tool for dissecting MEK–ERK signal transmission mechanisms and a potentially different resistance profile in long-term cellular studies. This mechanistic orthogonality is a critical selection criterion when experimental goals require probing the docking interaction specifically rather than the kinase catalytic activity broadly.

Mechanism distinction
Class-level
Docking-site competition at MEK1 D-domain/ERK2 interface — orthogonal to ATP-noncompetitive allosteric inhibitors (U0126, PD98059)
Supports docking-interface-focused mechanistic studies
No cross-competition reported between mechanistic classes
protein-protein interaction inhibitor docking site competition allosteric MEK inhibitor

Optimal Application Scenarios for MEK1 Derived Peptide Inhibitor 1 Based on Quantitative Differentiation Evidence


Baseline Reference Compound for Structure-Activity Relationship (SAR) Studies of MEK1 Docking-Domain Inhibitors

Investigators optimizing potency or cell permeability of MEK–ERK docking inhibitors require a consistent, unmodified reference scaffold to quantify the incremental contribution of each chemical modification (stearylation, myristoylation, TAT fusion, or residue mutation). MEK1 Derived Peptide Inhibitor 1 (IC50 30 μM, MW 1491.84 Da) provides this baseline, against which stearylated (IC50 2.5 μM, 12-fold enhancement), TAT-fused (IC50 210 nM, 143-fold enhancement), and myristoylated (IC50 10 μM, 3-fold enhancement) analogs can be directly benchmarked . Its unblocked N- and C-termini further permit uniform conjugation chemistry across an analog series without the need for deprotection or linker-engineering steps that pre-modified scaffolds would require .

MAPK Pathway Selectivity Validation Experiments Requiring JNK/p38-Negative Controls

When experimental protocols demand ERK pathway inhibition without simultaneous activation or inhibition of JNK or p38 signaling—such as in transcriptional reporter assays measuring Elk-1-dependent luciferase expression—the peptide inhibitor class anchored by MEK1 Derived Peptide Inhibitor 1 provides documented selectivity (zero JNK/p38 cross-inhibition) [1]. This contrasts with PD98059, which at typical working concentrations (IC50 2–4 μM for MEK1) also antagonizes the aryl hydrocarbon receptor (IC50 4 μM) and alters calcium homeostasis, potentially producing misleading results in AHR-sensitive cell types (e.g., hepatocytes, keratinocytes, immune cells) [2][3].

Cell Permeability Mechanistic Studies Using an Unmodified Peptide Scaffold

For research programs dissecting the contribution of the native MEK1 N-terminal sequence (MPKKKP...) to membrane translocation, MEK1 Derived Peptide Inhibitor 1 represents the only commercially available variant that permits measurement of intrinsic cell permeability without the confounding influence of a stearyl anchor or a protein transduction domain . It can serve as the unmodified control in parallel with Ste-MEK1₁₃ (cellular IC50 13 μM) and TAT-MEK1 (cellular IC50 29 μM) to quantify uptake enhancement factors attributable to each delivery strategy in matched cell-based assays .

In Vitro Biochemical Assays for MEK1–ERK2 Protein-Protein Interaction Screening

The peptide's mechanism—competitive displacement at the MEK1 D-domain/ERK2 docking groove interface rather than allosteric kinase domain inhibition—makes it uniquely suited for in vitro biochemical screens designed to identify or validate small molecules or peptidomimetics that disrupt the MEK–ERK protein-protein interaction [1][4]. Because MEK1 Derived Peptide Inhibitor 1 is the minimal docking sequence without chemical modifications, it can be used as a labeled probe (e.g., FITC- or biotin-conjugated) in fluorescence polarization or surface plasmon resonance competition assays, where the steric bulk or altered binding kinetics of stearylated or TAT-fused analogs would complicate quantitative analysis .

Application
Selection Property
Validation Focus
MEK1 Docking-Domain SAR Studies
Unmodified core scaffold for analog benchmarking
Potency contribution per chemical modification
MAPK Pathway Selectivity Research
Documented JNK/p38-negative control peptide
Pathway-specific reporter assay interpretation
Peptide Translocation Mechanism Studies
Intrinsic permeability without engineered uptake domains
Uptake enhancement quantification per delivery strategy
MEK1–ERK2 Docking Interaction Screening
Minimal unmodified docking sequence scaffold
Probe-based competition assay development

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